Fmoc-Gly-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

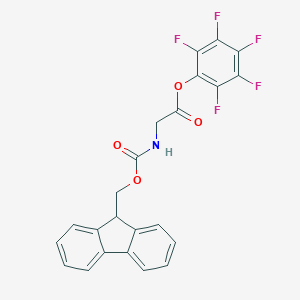

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSDTBJWUJIFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369829 | |

| Record name | Fmoc-Gly-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-85-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Gly-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-glycin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Gly-OPfp in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the choice of building blocks is paramount to achieving high purity, yield, and stereochemical integrity of the final peptide. Among the vast arsenal of amino acid derivatives, N-α-Fmoc-glycine pentafluorophenyl ester (Fmoc-Gly-OPfp) has emerged as a highly efficient and versatile reagent. This technical guide provides an in-depth analysis of the role of this compound in peptide synthesis, detailing its advantages, applications, and practical implementation.

Core Principles and Advantages of this compound

This compound is a pre-activated form of Fmoc-glycine, where the carboxylic acid is esterified with pentafluorophenol. This activation strategy imparts several key advantages in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

The primary role of this compound is to serve as a readily available, activated glycine building block for introduction into a peptide chain. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient aminolysis by the free N-terminal amine of the growing peptide. This high reactivity often translates to faster coupling times and higher yields.

A significant advantage of using pre-activated esters like this compound is the reduction of racemization, a critical concern for most amino acids during the activation step. By avoiding in-situ activation, which often involves strong bases, the risk of epimerization is minimized. Glycine, being achiral, does not undergo racemization, but the use of OPfp esters for other chiral amino acids is particularly beneficial for maintaining stereochemical purity.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides a base-labile handle for N-terminal protection, which is orthogonal to the acid-labile side-chain protecting groups and cleavage conditions typically employed in Fmoc-based SPPS.

Data Presentation: Performance Metrics

While direct head-to-head comparative studies with extensive quantitative data are not abundantly available in the literature, the known properties of OPfp esters allow for a qualitative and semi-quantitative comparison with other common coupling strategies for glycine.

| Activation Method | Coupling Reagent/Activated Form | Relative Coupling Rate | Potential for Side Reactions | Notes |

| In-situ Activation | Fmoc-Gly-OH + HATU/DIPEA | Very High | Potential for guanidinylation of the free amine by HATU | Commonly used for hindered couplings, but can be less cost-effective. |

| In-situ Activation | Fmoc-Gly-OH + HBTU/HOBt/DIPEA | High | Lower risk of side reactions compared to HATU | A standard and widely used coupling method. |

| In-situ Activation | Fmoc-Gly-OH + DIC/HOBt | Moderate to High | Formation of insoluble DCU byproduct | Effective but requires careful removal of the urea byproduct. |

| Pre-activated Ester | This compound | High to Very High | Low | No in-situ activation required; addition of HOBt can further enhance the rate.[1] |

| Pre-activated Ester | Fmoc-Gly-ODhbt | High | Low | Similar to OPfp esters in reactivity and advantages. |

Table 1: Qualitative Comparison of Glycine Activation and Coupling Methods.

| Parameter | This compound | In-situ Activation (e.g., HBTU/HOBt) |

| Reagent Preparation | Pre-activated, ready to use | Requires mixing of Fmoc-Gly-OH, coupling reagents, and base |

| Coupling Time | Generally shorter | Can be longer depending on the sequence |

| Yield | Typically high | Generally high, but can be sequence-dependent |

| Purity | Often higher due to fewer side products | Can be affected by side reactions from coupling reagents |

| Cost-Effectiveness | Can be higher per gram of reagent | May be more economical for large-scale synthesis |

Table 2: General Performance Comparison.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (1.5 to 3 equivalents relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (optional, 1.5 to 3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF (for Fmoc deprotection)

-

Kaiser test kit or other method for monitoring coupling completion

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Perform a positive Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling Reaction:

-

Dissolve this compound (and optionally HOBt) in a minimal amount of DMF.

-

Add the this compound solution to the swollen and deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

-

-

Monitoring the Coupling:

-

After the desired reaction time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete, and the reaction should be extended or a second coupling performed.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the pentafluorophenol byproduct.

-

-

Chain Elongation:

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Solution-Phase Peptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

-

Amino acid or peptide ester hydrochloride/trifluoroacetate salt (1 equivalent)

-

This compound (1.1 to 1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 to 1.1 equivalents)

-

DMF or other suitable aprotic solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve the amino acid or peptide ester salt in DMF.

-

Add the base (DIPEA or NMM) and stir for 5-10 minutes at room temperature to liberate the free amine.

-

In a separate flask, dissolve this compound in DMF.

-

-

Coupling Reaction:

-

Add the this compound solution to the solution containing the free amine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (if the starting material was a salt), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude peptide by flash column chromatography on silica gel or by recrystallization to obtain the pure Fmoc-protected dipeptide (or longer peptide).

-

Mandatory Visualizations

Caption: Mechanism of peptide bond formation using this compound.

Caption: General workflow for SPPS incorporating this compound.

Conclusion

This compound stands as a valuable and efficient reagent in the peptide chemist's toolkit. Its pre-activated nature streamlines the coupling process, minimizes the risk of side reactions, and contributes to the synthesis of high-purity peptides. While the initial cost may be higher than in-situ activation methods, the benefits in terms of reaction efficiency, purity, and reduced optimization time often make it a strategic choice for the synthesis of complex and glycine-containing peptides in both research and industrial settings. A thorough understanding of its properties and the appropriate experimental protocols, as outlined in this guide, is essential for its successful implementation.

References

The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Fmoc-Gly-OPfp in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the efficient and reliable formation of amide bonds is the cornerstone of success. Among the arsenal of reagents available, pre-activated amino acid esters, such as Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester), have emerged as powerful tools. This technical guide provides an in-depth exploration of the mechanism of action of this compound in amide bond formation, offering insights into its efficiency, and providing detailed experimental context for its application.

The Core Mechanism: A Symphony of Activation and Protection

The efficacy of this compound in promoting amide bond formation is rooted in the synergistic interplay of its three key components: the Fmoc protecting group, the glycine backbone, and the pentafluorophenyl (OPfp) ester leaving group. The overall process is a classic example of nucleophilic acyl substitution.

The Role of the Pentafluorophenyl (OPfp) Ester:

The pentafluorophenyl ester is a highly activated form of the carboxylic acid. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring creates a significant partial positive charge on the carbonyl carbon of the glycine. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the free amino group of the growing peptide chain.

Furthermore, the pentafluorophenoxide anion is an excellent leaving group. Its stability is enhanced by the electron-withdrawing fluorine atoms, which delocalize the negative charge. This facilitates its departure from the tetrahedral intermediate formed during the reaction, driving the equilibrium towards the formation of the stable amide bond.

The Function of the Fmoc Protecting Group:

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary shield for the amino group of the glycine. This protection is crucial to prevent unwanted side reactions, such as the glycine molecule reacting with itself. The Fmoc group is stable under the conditions required for amide bond formation but can be readily removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality of deprotection conditions is a key advantage of the Fmoc strategy in solid-phase peptide synthesis (SPPS).

The Significance of the Glycine Residue:

Glycine, being the simplest amino acid with no side chain, presents minimal steric hindrance. This allows for rapid and efficient coupling, even in sterically demanding sequences. The use of a pre-activated glycine derivative like this compound is particularly advantageous for introducing this residue.

Quantitative Insights into Coupling Efficiency

Pentafluorophenyl esters are recognized for their high reactivity, leading to rapid and efficient amide bond formation. Kinetic studies have demonstrated the superior performance of PFP esters compared to other common active esters.

| Active Ester | Relative Coupling Rate |

| Pentafluorophenyl (OPfp) | 111 |

| Pentachlorophenyl (OPcp) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

| Table 1: Relative coupling rates of different active esters. This data highlights the significantly higher reactivity of OPfp esters, which contributes to faster reaction times and potentially higher yields. |

While specific quantitative data for the yield of this compound coupling under a variety of conditions is not extensively tabulated in the literature, the high reactivity of PFP esters generally translates to high coupling efficiencies, often exceeding 99% in standard solid-phase peptide synthesis protocols. The reaction time for coupling with this compound is typically in the range of 1 to 2 hours, although shorter times may be sufficient due to its high reactivity.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key reaction mechanism and a typical experimental workflow in solid-phase peptide synthesis.

Fmoc-Gly-OPfp CAS number and molecular weight

An In-depth Technical Guide to Fmoc-Gly-OPfp: Properties, Synthesis Protocols, and Workflow Visualization

For researchers, scientists, and drug development professionals engaged in peptide synthesis, N-α-Fmoc-glycine pentafluorophenyl ester (this compound) is a critical building block. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Properties of this compound

This compound is an activated ester of Fmoc-protected glycine, designed for efficient amide bond formation in peptide synthesis. The pentafluorophenyl (Pfp) ester group is a highly effective leaving group, facilitating rapid and clean coupling reactions.

| Property | Value | Citations |

| CAS Number | 86060-85-7 | [1][2][3][4] |

| Molecular Weight | 463.35 g/mol | [2] |

| Molecular Formula | C₂₃H₁₄F₅NO₄ | |

| Appearance | White to off-white powder | |

| Purity | ≥97.0% (HPLC) | |

| Melting Point | 150-160 °C | |

| Solubility | Soluble in DMSO, insoluble in water and ethanol. | |

| Storage | Store at -20°C to 8°C. |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocol outlines the key steps for incorporating a glycine residue into a peptide chain on a solid support using this compound. This procedure is based on the widely used Fmoc-SPPS methodology.

Resin Preparation and Swelling

The choice of resin depends on whether the C-terminus of the final peptide will be a carboxylic acid or an amide. For a C-terminal amide, Rink Amide resin is a suitable choice; for a C-terminal carboxylic acid, Wang resin is commonly used.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.

-

Allow the resin to swell for at least 1-2 hours to ensure optimal reaction conditions.

-

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.

-

Procedure:

-

Drain the swelling solvent from the resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 15-30 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

-

Coupling of this compound

As an activated ester, this compound can be coupled directly to the free amine on the resin.

-

Procedure:

-

Dissolve this compound in a minimal amount of DMF.

-

Add the this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.

-

After the reaction is complete, drain the coupling solution.

-

Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines can be "capped" to prevent the formation of deletion sequences in the final peptide. This is typically done using acetic anhydride.

-

Procedure:

-

Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.

-

React for 15-30 minutes.

-

Wash the resin with DMF.

-

Iteration for Peptide Elongation

Steps 2 through 4 (or 3 if capping is not performed) are repeated for each subsequent amino acid to be added to the peptide chain until the desired sequence is synthesized.

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

-

Procedure:

-

Wash the resin with a solvent like DCM and dry it.

-

Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

-

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS workflow for the incorporation of a single amino acid.

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis.

References

- 1. chempep.com [chempep.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Beginners

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the way peptides are created, paving the way for significant advancements in biochemistry, pharmacology, and materials science.[1] At the heart of modern SPPS is the use of protecting groups to ensure the selective formation of peptide bonds. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become a dominant methodology.[2][3][4] This guide provides a comprehensive overview of Fmoc-protected amino acids, detailing the core principles of Fmoc chemistry, experimental protocols, and critical data for researchers and professionals in the field.

The Fmoc group is an amine-protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[4] This base-lability is the cornerstone of the Fmoc/tBu (tert-butyl) orthogonal protection strategy. In this approach, the temporary Nα-Fmoc group is removed at each cycle of peptide elongation under mild basic conditions, while the permanent side-chain protecting groups (often tBu-based) and the resin linker remain intact until the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA). This strategy offers significant advantages over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, including milder reaction conditions that preserve the integrity of sensitive peptide sequences.

Core Principles of Fmoc Chemistry

The success of Fmoc-based SPPS hinges on the chemical properties of the Fmoc group and the cyclical nature of the synthesis process.

The Fmoc Protecting Group

The Fmoc group is attached to the α-amino group of an amino acid. Its key features include:

-

Base Lability: The proton on the 9-position of the fluorenyl ring is acidic and can be abstracted by a mild base. This initiates a β-elimination reaction, leading to the cleavage of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.

-

Acid Stability: The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

UV Absorbance: The fluorenyl moiety has a strong UV absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). A typical cycle consists of four main steps:

-

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and byproducts, making it ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Data Presentation

The efficiency and success of Fmoc-SPPS are influenced by various factors, including the choice of reagents and reaction conditions. The following tables summarize key quantitative data to aid in the optimization of peptide synthesis protocols.

Table 1: Solubility of Selected Fmoc-Amino Acids in Common Organic Solvents

The solubility of Fmoc-amino acids is crucial for efficient coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences.

| Fmoc-Amino Acid | DMF | NMP | DCM |

| Fmoc-Ala-OH | >0.9 M | >0.9 M | Soluble |

| Fmoc-Gly-OH | >0.9 M | >0.9 M | Soluble |

| Fmoc-Leu-OH | >0.9 M | >0.9 M | Soluble |

| Fmoc-Val-OH | >0.4 M | >0.4 M | Sparingly Soluble |

| Fmoc-Phe-OH | >0.9 M | >0.9 M | Soluble |

| Fmoc-Trp(Boc)-OH | >0.4 M | >0.4 M | Soluble |

| Fmoc-Pro-OH | >0.9 M | >0.9 M | Soluble |

Data extrapolated from various sources, including. Solubility can vary depending on the specific source and purity of the reagents and solvents.

Table 2: Comparison of Deprotection Reagents in Fmoc-SPPS

While piperidine is the most common deprotection reagent, other bases have been investigated to optimize the deprotection step and minimize side reactions.

| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |

| Piperidine | 20-40% in DMF | 5-20 minutes | Standard reagent, can cause side reactions like aspartimide formation. |

| 4-Methylpiperidine (4-MePip) | 20% in DMF | 5-20 minutes | Shown to be superior to piperidine in terms of desired product yields in some cases. |

| Piperazine | 20% in DMF | Slower than piperidine | Can be a less toxic alternative. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Very fast | Can be used in combination with other bases to accelerate deprotection. |

Data compiled from.

Table 3: Purity and Yield of a Model Peptide with Different Activators

The choice of coupling reagent (activator) can significantly impact the purity and yield of the final peptide. The following data is for the synthesis of the model peptide G-LHRH.

| Activator | Coupling Time | Crude Purity (%) |

| HCTU | 2 x 1 min | 83.63 |

| HCTU | 2 x 20 min | 81.65 |

| HATU | 2 x 1 min | 79.86 |

| HATU | 2 x 20 min | 78.43 |

| COMU | 2 x 1 min | 79.00 |

| COMU | 2 x 20 min | 80.00 |

| PyBOP | 2 x 1 min | 48.11 |

| PyBOP | 2 x 20 min | 70.27 |

Data adapted from. The purity was determined by HPLC.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc-SPPS.

Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin

-

Resin Swelling: Swell 1g of Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL/g) for 1-2 hours in a reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimum amount of DMF.

-

Activation and Coupling: Add the dissolved amino acid/HOBt mixture to the swollen resin. Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) (dissolved in a minimum amount of DMF) to the reaction vessel.

-

Reaction: Agitate the mixture on a mechanical shaker for 12 hours at room temperature.

-

Capping: To cap any unreacted hydroxyl groups, discard the reaction mixture and add 2 equivalents of acetic anhydride and 2 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM. Agitate for 30 minutes.

-

Washing: Filter the resin and wash it three times with DMF, then three times with a 1:1 mixture of DMF/DCM, and finally three times with DCM.

-

Drying: Dry the resin in vacuo.

Protocol 2: A Single Cycle of Fmoc-SPPS (Deprotection and Coupling)

-

Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin in the reaction vessel. b. Shake for 3 minutes, then drain the solution. c. Add a fresh 5 mL portion of 20% piperidine in DMF and shake for 10-15 minutes. d. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling (using HBTU/DIEA): a. In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.8 equivalents of HBTU in 3 mL of DMF. b. Add 8 equivalents of DIEA to the vial and allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Shake the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin three times with DMF.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

Protocol 3: Final Cleavage and Deprotection

-

N-terminal Fmoc Removal: Remove the N-terminal Fmoc group from the final amino acid using the deprotection procedure described in Protocol 2.

-

Resin Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it in vacuo.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5. Caution: Prepare and perform the cleavage in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 5 mL per 0.5 g of resin) and allow the reaction to proceed for 2 hours with occasional mixing.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the key chemical mechanisms and workflows in Fmoc-based peptide synthesis.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: A simplified signaling pathway involving a synthetic peptide acting on a GPCR.

Conclusion

The Fmoc protection strategy is a cornerstone of modern peptide synthesis, enabling the routine and often automated construction of complex peptide molecules. Its success lies in the mild, orthogonal deprotection conditions that are compatible with a wide range of amino acid side-chain functionalities. This guide has provided a foundational understanding of Fmoc chemistry, supported by quantitative data and detailed experimental protocols, to empower researchers in their peptide synthesis endeavors. By carefully selecting reagents and optimizing reaction conditions, scientists and drug development professionals can effectively leverage Fmoc-SPPS to create high-purity peptides for a multitude of applications in research and medicine.

References

Fmoc-Gly-OPfp: A Comprehensive Technical Guide to Safe Handling for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety data and handling precautions for Fmoc-Gly-OPfp (Nα-Fmoc-glycine pentafluorophenyl ester), a key reagent in peptide synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the drug development field to ensure the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C23H14F5NO4 | [2] |

| Molecular Weight | 463.35 g/mol | [3] |

| CAS Number | 86060-85-7 | |

| Melting Point | 150-160 °C | |

| Appearance | White powder | |

| Solubility | Soluble in DMSO (≥51.1 mg/mL), insoluble in ethanol and water. | |

| Storage Temperature | Varies by supplier, recommendations include 2-8°C, 15-25°C, and not to exceed -20°C. |

Hazard Identification and Safety Precautions

The primary hazard associated with this compound is skin irritation. In case of repeated or prolonged exposure, it can cause skin inflammation characterized by itching, scaling, reddening, or blistering. Ingestion and inhalation may also be harmful.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Warning | H315 : Causes skin irritation. |

Handling Precautions

To ensure safe handling, the following precautions should be taken:

-

Engineering Controls : Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear splash goggles.

-

Skin Protection : Wear a full suit, boots, and gloves.

-

Respiratory Protection : A dust respirator should be used. In case of insufficient ventilation, wear suitable respiratory equipment. A self-contained breathing apparatus should be used to avoid inhalation of the product.

-

-

General Hygiene : Do not ingest. Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition. Ground all equipment containing the material.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound

First Aid Measures

A summary of first aid measures is provided in Table 2.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Get medical attention. |

| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately. |

Spill and Disposal Procedures

Spill Response

-

Small Spill : Use appropriate tools to put the spilled solid in a convenient waste disposal container.

-

Large Spill : Use a shovel to put the material into a convenient waste disposal container.

Disposal

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. The products of degradation are more toxic than the product itself.

Storage and Stability

This compound should be stored in a tightly closed container in a cool, well-ventilated area. Recommended storage temperatures vary by supplier, so it is crucial to follow the specific instructions on the product label. The product is stable under recommended storage conditions. Hazardous decomposition products include carbon oxides, nitrogen oxides, halogenated compounds, and hydrogen fluoride.

References

The Role of Fmoc-Gly-OPfp in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the precise and efficient construction of molecular architectures is paramount. Fmoc-Gly-OPfp, or N-α-(9-Fluorenylmethoxycarbonyl)-glycine pentafluorophenyl ester, has emerged as a critical building block in this endeavor. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

This compound is a derivative of the simplest amino acid, glycine, featuring two key chemical modifications: the N-terminus is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is activated as a Pentafluorophenyl (PFP) ester. This combination makes it a highly versatile and efficient reagent for forming stable amide bonds, a cornerstone of peptide synthesis and bioconjugation.

The Core Chemistry: Advantages of Pentafluorophenyl (PFP) Esters

The utility of this compound is fundamentally derived from the properties of the PFP ester. PFP esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This activation makes the carboxyl carbon exceptionally susceptible to nucleophilic attack by primary and secondary amines.

Key advantages of PFP esters include:

-

High Reactivity and Efficiency: The pentafluorophenoxide anion is an excellent leaving group, facilitating rapid amide bond formation. This high reaction rate is crucial for minimizing unwanted side reactions.

-

Reduced Racemization: The rapid coupling times associated with PFP esters help preserve the stereochemical integrity of chiral molecules, a critical factor in synthesizing bioactive compounds.

-

Enhanced Hydrolytic Stability: Compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous conditions, leading to more efficient conjugation reactions in buffered solutions.

Quantitative Data Presentation

The efficiency of coupling reagents is a critical factor in synthesis. The quantitative data below highlights the superior reactivity of PFP esters and provides context for crude peptide purity achievable with modern synthesis protocols.

Table 1: Relative Coupling Rates of Active Esters

This table summarizes kinetic study data comparing the relative coupling speeds of different active esters. The high reactivity of PFP esters minimizes side reactions.

| Active Ester Type | Abbreviation | Relative Coupling Rate | Citation(s) |

| Pentafluorophenyl Ester | OPfp | 111 | |

| Pentachlorophenyl Ester | OPcp | 3.4 | |

| p-Nitrophenyl Ester | ONp | 1 |

Table 2: Example Crude Peptide Purities from Fast Fmoc-SPPS Protocols

This table shows the crude purity of a model peptide (G-LHRH) synthesized using various modern activators with a short coupling time (2 x 1 minute). While not a direct measure of this compound, it demonstrates the high efficiency achievable in contemporary peptide synthesis where such reagents are employed.

| Activator | Crude Purity (%) | Citation(s) |

| COMU | 90.84 | |

| HATU | 88.58 | |

| HCTU | 88.31 | |

| HDMC | 87.75 | |

| PyClock | 86.84 | |

| PyBOP | 78.52 |

Application 1: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is the cornerstone of synthetic peptide drug development, allowing for the stepwise assembly of amino acids on a solid resin support. Due to its pre-activated state, this compound provides a reliable and efficient method for incorporating glycine residues into a growing peptide chain.

The general workflow involves sequential cycles of deprotection (removing the Fmoc group from the resin-bound peptide) and coupling (adding the next Fmoc-protected amino acid).

Figure 1. General workflow for incorporating this compound in an SPPS cycle.

Experimental Protocol: Glycine Incorporation via this compound in Manual SPPS

This protocol describes a single coupling cycle for adding a glycine residue to a peptide chain growing on a solid support resin.

-

Resin Preparation:

-

Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

-

Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve this compound (2 to 4 equivalents relative to the resin loading capacity) in DMF.

-

For challenging sequences, 1-Hydroxybenzotriazole (HOBt) (2 to 4 equivalents) can be added as a catalyst to the coupling solution.

-

-

Coupling Reaction:

-

Drain the DMF from the swelled peptide-resin.

-

Immediately add the this compound coupling solution to the resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours. The high reactivity of the OPfp ester often leads to complete reactions in shorter timeframes.

-

-

Reaction Monitoring:

-

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

-

-

Washing:

-

Once the reaction is complete, drain the coupling solution from the reaction vessel.

-

Thoroughly wash the peptide-resin to remove excess reagents and the pentafluorophenol byproduct. A typical wash sequence is:

-

DMF (3 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times)

-

-

-

Next Cycle:

-

The peptide-resin, now elongated by one glycine residue and with its N-terminus protected by Fmoc, is ready for the next deprotection step.

-

Application 2: Bioconjugation and Synthesis of Drug Linkers

Beyond SPPS, the reactive PFP ester of this compound makes it a valuable tool for bioconjugation and as a foundational element in the synthesis of complex linkers for advanced therapeutics like ADCs and PROTACs.

In this context, the glycine acts as a simple, flexible spacer. The Fmoc group can be removed to reveal a primary amine, which can then be further functionalized, or the PFP ester can be used to attach the glycine unit to another molecule containing a primary amine.

Role in ADC and PROTAC Linkers

-

Antibody-Drug Conjugates (ADCs): ADCs consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. Many of these linkers are peptide-based (e.g., Val-Cit), designed to be cleaved by specific enzymes inside cancer cells. Fmoc-protected amino acids and dipeptides are standard starting materials for synthesizing these cleavable peptide sequences.

-

PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. The linker connecting the target-binding and ligase-binding moieties is critical for activity. Glycine and polyethylene glycol (PEG) chains are common components of these linkers to provide flexibility and solubility. This compound can serve as a starting point for building these linker structures.

Figure 2. Reaction mechanism for amide bond formation using this compound.

Experimental Protocol: Model Bioconjugation to a Primary Amine

This protocol provides a general method for conjugating this compound to a protein or other biomolecule containing accessible primary amine groups (e.g., lysine residues).

-

Biomolecule Preparation:

-

Dissolve the biomolecule (e.g., a protein) in an amine-free reaction buffer at a pH of 7.2-8.5 (e.g., 100 mM sodium bicarbonate or phosphate buffer). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.

-

If necessary, perform a buffer exchange using a desalting column to transfer the biomolecule into the appropriate reaction buffer.

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not store the solution, as the PFP ester is susceptible to hydrolysis over time.

-

-

Conjugation Reaction:

-

Slowly add a molar excess (e.g., 5-15 fold) of the this compound solution to the stirred biomolecule solution. The final concentration of the organic solvent should ideally be less than 10% to maintain biomolecule stability.

-

Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C for sensitive biomolecules.

-

-

Quenching (Optional):

-

To quench any unreacted this compound, a small amount of an amine-containing buffer like Tris can be added and incubated for approximately 30 minutes.

-

-

Purification:

-

Remove unreacted this compound and the pentafluorophenol byproduct from the conjugated biomolecule using size-exclusion chromatography, a desalting column, or dialysis.

-

-

Analysis:

-

Confirm successful conjugation via analytical techniques such as HPLC, LC-MS (to observe the expected mass shift), or MALDI-TOF.

-

Conclusion

Fmoc-Gly-OP

An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) chemistry as it is applied in solid-phase peptide synthesis (SPPS), the predominant method for producing synthetic peptides. This document will delve into the core principles, detailed experimental protocols, and critical considerations for the successful assembly of peptide chains, tailored for professionals in research and drug development.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away by filtration.

The Fmoc/tBu (tert-butyl) strategy is a widely adopted methodology in SPPS. It is characterized by the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. The side chains of the amino acids are protected by acid-labile groups, typically tert-butyl (tBu) based. This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without affecting the side-chain protecting groups or the linkage of the peptide to the resin.

The synthesis cycle in Fmoc-SPPS consists of two main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, exposing a free amine for the next coupling reaction.

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the peptide-resin to form a peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).

The Fmoc-SPPS Workflow: A Visual Representation

The cyclical nature of Fmoc-SPPS is illustrated in the following diagram, outlining the key stages from resin preparation to the final cleaved peptide.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on the choice of reagents and reaction conditions. Below are tables summarizing key quantitative data to aid in the optimization of your synthesis protocols.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. Uronium/aminium and phosphonium salt-based reagents are widely used due to their high reactivity.

| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Crude Peptide Purity (%)* | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | Very High | Low | 83.6 - 94.0 | Fast kinetics, effective for sterically hindered amino acids. | Higher cost, potential for guanidinylation of the N-terminus. |

| HBTU | Uronium/Aminium | High | Low | ~95-98 | Robust and cost-effective for standard couplings. | Less reactive than HATU, potential for guanidinylation. |

| HCTU | Uronium/Aminium | Very High | Low | 82.5 - 90.8 | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions with extended coupling times. |

| COMU | Uronium/Aminium | Very High | Low | 82.8 - 90.8 | High efficiency, safer (non-explosive byproducts), requires only one equivalent of base. | Can be less stable in solution over long periods. |

| PyBOP | Phosphonium | High | Low | 48.1 - 83.3 | Effective for many standard applications. | Can be less effective for difficult couplings at shorter reaction times. |

| DIC/Oxyma | Carbodiimide | Moderate-High | Very Low | - | Minimizes racemization, especially for sensitive residues like Cys and His. | Slower reaction kinetics compared to onium salts. |

Crude purity data is derived from a comparative study on the synthesis of different model peptides with varying coupling times and may not be directly transferable to all sequences.

Fmoc Deprotection Kinetics

The removal of the Fmoc group is typically achieved with a solution of piperidine in DMF. The time required for complete deprotection can vary depending on the amino acid residue at the N-terminus.

| Deprotection Reagent | Amino Acid | Time (min) for >95% Deprotection |

| 20% Piperidine in DMF | Fmoc-Leu-OH | ~7 |

| 20% Piperidine in DMF | Fmoc-Arg(Pbf)-OH | ~10 |

| 20% 4-Methylpiperidine in DMF | Fmoc-Leu-OH | ~7 |

| 20% 4-Methylpiperidine in DMF | Fmoc-Arg(Pbf)-OH | ~10 |

| 10% Piperazine in DMF/Ethanol | Fmoc-Leu-OH | ~7 |

| 10% Piperazine in DMF/Ethanol | Fmoc-Arg(Pbf)-OH | ~10 |

Data adapted from a kinetic study on model amino acids. Sterically hindered amino acids may require longer deprotection times.

Common Cleavage Cocktails

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed with a strong acid, typically TFA, in the presence of scavengers to prevent side reactions. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.

| Reagent Name | Composition (v/v) | Recommended For |

| Standard (TFA/TIS/H₂O) | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | Peptides without sensitive residues (e.g., Cys, Met, Trp). |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | General-purpose, low-odor cocktail effective for scavenging trityl groups. |

| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (2.5%) | Robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. |

| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5% w/v) | Specifically designed to prevent the oxidation of methionine. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual Fmoc-SPPS.

Resin Preparation and First Amino Acid Loading

Objective: To prepare the solid support and covalently attach the first Fmoc-protected amino acid. This protocol is for loading onto Wang resin.

Materials:

-

Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Methanol (MeOH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Place the desired amount of Wang resin in the reaction vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.

-

Washing: Drain the DMF and wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

-

Activation of the First Amino Acid: In a separate vial, dissolve the first Fmoc-amino acid (2-4 equivalents relative to the resin loading) in a minimal amount of DMF. Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Loading: Add the activated amino acid solution to the swollen and washed resin. Agitate the mixture at room temperature for 2-4 hours.

-

Capping Unreacted Sites: After the loading reaction, drain the solution and wash the resin with DMF. To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and DIPEA in DMF and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.

The Synthesis Cycle: Deprotection and Coupling

Objective: To elongate the peptide chain by repeating the cycle of Fmoc deprotection and amino acid coupling.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Fmoc-amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base: DIPEA

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), the coupling reagent (e.g., HBTU, 3 equivalents), and an additive if required (e.g., HOBt, 3 equivalents) in DMF. Add the base (DIPEA, 6 equivalents) and allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates that all free amines have reacted. If the test is positive, the coupling step can be repeated ("double coupling").

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups. This protocol is a general procedure; the specific cleavage cocktail should be chosen based on the peptide sequence (see Table 3.3).

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Procedure:

-

Final Fmoc Deprotection: If the N-terminus of the final peptide should be a free amine, perform a final Fmoc deprotection as described in section 4.2.

-

Resin Preparation: Wash the peptide-resin with DMF, followed by DCM, and then dry it thoroughly under vacuum for at least 1 hour.

-

Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

-

Reaction: Agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the specific protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE with gentle stirring. A white precipitate of the crude peptide should form.

-

Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: After purification, the peptide-containing fractions are pooled and lyophilized to obtain the final, pure peptide as a fluffy white powder.

Chemical Mechanisms and Pathways

A deeper understanding of the underlying chemical reactions is crucial for troubleshooting and optimizing peptide synthesis.

Mechanism of Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting the acidic proton on the fluorene ring, which leads to the elimination of dibenzofulvene and the release of the free amine.

Methodological & Application

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Fmoc-Gly-OPfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient and reliable production of complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely favored due to its mild deprotection conditions, making it compatible with a diverse range of amino acid derivatives and suitable for full automation.[1]

This document provides detailed application notes and protocols for the use of Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester) in automated SPPS. This compound is a pre-activated amino acid derivative that offers significant advantages, including high reactivity, rapid coupling times, and high purity of the final peptide product. As glycine is the simplest amino acid, lacking a chiral center, this compound simplifies synthesis by eliminating the risk of epimerization at the coupling site.[2] The high purity of commercially available Fmoc-Gly-OH, the precursor to the OPfp ester, further contributes to cleaner synthesis profiles and higher coupling efficiencies.[2]

Pentafluorophenyl esters are highly reactive and stable, making them well-suited for automated synthesis protocols where speed and efficiency are paramount.[3] Their use can streamline the synthesis process by eliminating the need for in-situ activation steps, thereby reducing reagent consumption and potential side reactions.

Data Presentation

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₄F₅NO₄ | N/A |

| Molecular Weight | 479.35 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Purity (typical) | >98% | [4] |

| Activation Method | Pre-activated Pentafluorophenyl Ester | |

| Key Advantage | High reactivity, rapid coupling, no in-situ activation required |

Table 2: Comparison of Coupling Methods in Automated Fmoc-SPPS

| Coupling Method | Activating Reagent(s) | Typical Coupling Time | Key Advantages | Potential Disadvantages |

| This compound | None (pre-activated) | 15-30 minutes (can be as short as 30-45 seconds with microwave) | High speed, high efficiency, reduced side reactions, simplified protocol. | Higher initial cost of the amino acid derivative. |

| HBTU/DIPEA | HBTU, DIPEA | 30-60 minutes | Well-established, effective for most amino acids. | Potential for side reactions (guanidinylation), requires in-situ activation. |

| HCTU/DIPEA | HCTU, DIPEA | 5-30 minutes | High efficiency, often faster than HBTU. | More expensive than HBTU. |

| DIC/HOBt | DIC, HOBt | 30-60 minutes | Cost-effective, low racemization. | Slower than uronium/aminium salts, formation of insoluble DCU byproduct with DCC. |

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

-

Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.

-

This compound: High-purity grade.

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

-

Solvents: High-purity DMF, dichloromethane (DCM), isopropanol (IPA).

-

Washing Solution: DMF.

-

Cleavage Cocktail: Reagent K (95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Precipitation/Washing: Cold diethyl ether.

Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle using this compound

This protocol outlines a single automated cycle for the incorporation of an amino acid following the initial loading of the first amino acid onto the resin.

1. Resin Swelling:

-

Place the desired amount of resin in the reaction vessel of the automated peptide synthesizer.

-

Swell the resin in DMF for at least 30-60 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Allow the reaction to proceed for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling (for standard Fmoc-amino acids):

-

Dissolve the Fmoc-amino acid (3-5 equivalents) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the activated amino acid solution.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for the synthesizer's recommended time (typically 30-60 minutes).

-

Drain the coupling solution and wash the resin with DMF.

4. This compound Coupling:

-

Dissolve this compound (2-3 equivalents) in DMF. Note: No in-situ activation or addition of a base is required. The addition of 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) can be beneficial to increase reactivity.

-

Transfer the this compound solution to the reaction vessel.

-

Allow the coupling reaction to proceed for 15-30 minutes at room temperature. Given the high reactivity of OPfp esters, shorter coupling times are often sufficient.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

5. Repeat Cycle:

-

Repeat steps 2 and 3 (or 4 for glycine) for each subsequent amino acid in the peptide sequence.

6. Final Deprotection:

-

After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Peptide Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Visualizations

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.

References

Application Notes and Protocols for Fmoc-Gly-OPfp Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Fmoc-glycine pentafluorophenyl ester (Fmoc-Gly-OPfp) in peptide synthesis. The protocols detailed below are applicable for both solid-phase peptide synthesis (SPPS) and solution-phase applications. This compound is a highly reactive, pre-activated amino acid derivative that facilitates efficient peptide bond formation, particularly in instances where standard coupling reagents might lead to side reactions or racemization.[1]

The use of pentafluorophenyl esters as activating groups offers the advantage of rapid coupling and avoids exposing the growing peptide chain to harsh activating reagents, which can help minimize side reactions.[2] While Fmoc-amino acid-OPfp esters can be used directly, additives such as 1-hydroxybenzotriazole (HOBt) are often employed to accelerate the coupling rate.[1][3]

Quantitative Data Summary

The efficiency of the this compound coupling reaction is influenced by several factors including the equivalents of reagents, solvent, and reaction time. The following table summarizes typical reaction parameters.

| Parameter | Condition | Concentration/Amount | Temperature (°C) | Reaction Time | Notes |

| This compound | Solid-Phase Peptide Synthesis (SPPS) | 3 - 5 equivalents | Room Temperature (20-25) | 1 - 2 hours | Higher equivalents may be necessary for sterically hindered couplings.[4] |

| Additive (HOBt) | Solid-Phase Peptide Synthesis (SPPS) | 1 - 5.5 equivalents | Room Temperature (20-25) | 1 - 2 hours | HOBt is used to increase the reactivity of the Pfp ester. |

| Base (DIPEA) | Solution-Phase Synthesis | 2 - 2.1 equivalents | Room Temperature (20-25) | ~3 hours | Used to neutralize the amino acid salt and maintain optimal pH (8.5-9). |

| Solvent | SPPS & Solution-Phase | N/A | Room Temperature (20-25) | N/A | N,N-Dimethylformamide (DMF) is the most common solvent. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a standard coupling cycle in Fmoc-based SPPS using pre-activated this compound.

Materials:

-

Fmoc-protected amino acid resin

-

20% Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Reaction vessel with a filter

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, dissolve 3-5 equivalents of this compound and an equimolar amount of HOBt in a minimal volume of DMF.

-

Add the solution of the activated amino acid to the deprotected peptidyl resin.

-

Agitate the mixture gently for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3 times) and finally with DMF (3 times).

-

-

Monitoring (Optional):

-

Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.

-

Protocol 2: Solution-Phase Coupling using this compound

This protocol outlines the coupling of this compound to a deprotected amino acid or peptide in solution.

Materials:

-

Deprotected amino acid or peptide with a free N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Nucleophile Preparation: Dissolve or suspend the deprotected peptide or amino acid (1 equivalent) in water containing 2-2.1 equivalents of DIPEA to neutralize any salt and adjust the pH to 8.5-9.

-

Coupling:

-

To the aqueous solution of the nucleophile, add a solution of this compound (1.1-1.5 equivalents) in THF. The mixture should become homogeneous.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

-

Workup:

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

-

-

Purification: The crude peptide can be purified by column chromatography or recrystallization.

Visualizations

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: Key components and conditions for the this compound coupling reaction.

References

Application Notes and Protocols for Fmoc-Gly-OPfp Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers a streamlined approach by eliminating the need for in-situ activation, potentially reducing side reactions and improving coupling efficiency. Fmoc-Gly-OPfp (N-α-Fmoc-glycine pentafluorophenyl ester) is a commonly used building block for the introduction of glycine residues. The choice of solvent is a crucial parameter that can significantly influence the outcome of the coupling reaction, affecting reaction kinetics, yield, and purity of the final peptide.

This document provides detailed application notes on the recommended solvents for this compound coupling reactions, supported by experimental protocols and comparative data to guide researchers in optimizing their peptide synthesis workflows.

Solvent Selection and Rationale

The selection of an appropriate solvent is critical for successful this compound coupling. The ideal solvent should effectively solvate the resin, the growing peptide chain, and the activated amino acid, while being inert to the reaction conditions. The most commonly employed solvents in Fmoc-SPPS are Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM).

-

Dimethylformamide (DMF): DMF is a polar apathetic solvent widely used in SPPS due to its excellent resin-swelling properties and ability to dissolve most protected amino acids and reagents.[1] It is a common choice for Fmoc-AA-OPfp couplings.[2] However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1]

-

N-methylpyrrolidone (NMP): NMP is another polar aprotic solvent with strong solvating properties, often considered superior to DMF in solvating protected peptides and resins, which can lead to improved coupling yields.[1] It has been successfully used for this compound coupling, demonstrating rapid reaction times and high yields.[3] However, some studies suggest that Fmoc-amino acids may have greater decomposition over extended periods in NMP compared to DMF.

-

Dichloromethane (DCM): DCM is a less polar solvent than DMF and NMP. While it is a good solvent for many organic molecules and can be used in peptide synthesis, it is generally less effective at solvating polar peptides and swelling resins. It is sometimes used in solvent mixtures, for instance with DMF, for specific coupling reactions. For Fmoc-SPPS, its use as the primary coupling solvent is less common due to potential issues with resin swelling and peptide solvation.

Quantitative Data Summary

The following table summarizes representative data for this compound coupling reactions in different solvents. This data is compiled from literature reports and is intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

| Solvent | Typical Reaction Time | Reported Yield | Purity | Key Considerations |

| DMF | 1 - 12 hours | High | Good to Excellent | Standard, reliable choice. Ensure high purity of DMF to avoid premature Fmoc deprotection. |

| NMP | 1 - 2 hours | Quantitative | Excellent | Excellent solvation properties may lead to faster and more complete reactions. |

| DCM/DMF (1:1) | 2 - 4 hours | Good | Good | Can be a useful mixture, but optimization may be required. DCM is less effective for resin swelling in Fmoc-SPPS. |

Experimental Protocols

Protocol 1: this compound Coupling in DMF

This protocol is a general procedure for the coupling of this compound on a solid support using DMF as the solvent.

Materials:

-

Fmoc-protected amino acid-loaded resin (pre-swollen in DMF)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-